molecular formula C12H10N2O2 B8753927 p-(2-Hydroxyethoxy)benzylideneMalononitrile

p-(2-Hydroxyethoxy)benzylideneMalononitrile

Cat. No. B8753927
M. Wt: 214.22 g/mol
InChI Key: UCHMISGKNVVIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109218B2

Procedure details

428.4 g (2.0 mol) of 2-[4-(2-hydroxyethoxy)-benzylidene]malononitrile, 108.4 g (1.05 mol) of 2-cyanothioacetamide and 244.1 g (1.0 mol) of 4-chloromethyl-2-(4-chlorophenyl)-1,3-thiazole are suspended in 3.4 liters of methanol and 556.1 g (3.0 mol) of tributylamine are added over a period of 60 minutes. The mixture is subsequently stirred for 20 hours at room temperature and the product is filtered off. After drying in vacuo, the crude product (360.8 g, crude yield: 70% of theory) is suspended in 3 liters of dichloromethane and stirred for 2 hours at 35° C. The product is filtered off and dried in a high vacuum. The crystals, which are now white, can be purified further by recrystallization from tetrahydrofuran/water (1:1).
Quantity
428.4 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
Reaction Step Two
Quantity
244.1 g
Type
reactant
Reaction Step Three
Quantity
556.1 g
Type
reactant
Reaction Step Four
Quantity
3.4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:16]=[CH:15][C:8]([CH:9]=[C:10]([C:13]#[N:14])[C:11]#[N:12])=[CH:7][CH:6]=1.[C:17]([CH2:19][C:20]([NH2:22])=[S:21])#[N:18].Cl[CH2:24][C:25]1[N:26]=[C:27]([C:30]2[CH:35]=[CH:34][C:33]([Cl:36])=[CH:32][CH:31]=2)[S:28][CH:29]=1.C(N(CCCC)CCCC)CCC>CO>[NH2:12][C:11]1[C:10]([C:13]#[N:14])=[C:9]([C:8]2[CH:15]=[CH:16][C:5]([O:4][CH2:3][CH2:2][OH:1])=[CH:6][CH:7]=2)[C:19]([C:17]#[N:18])=[C:20]([S:21][CH2:24][C:25]2[N:26]=[C:27]([C:30]3[CH:35]=[CH:34][C:33]([Cl:36])=[CH:32][CH:31]=3)[S:28][CH:29]=2)[N:22]=1

Inputs

Step One
Name
Quantity
428.4 g
Type
reactant
Smiles
OCCOC1=CC=C(C=C(C#N)C#N)C=C1
Step Two
Name
Quantity
108.4 g
Type
reactant
Smiles
C(#N)CC(=S)N
Step Three
Name
Quantity
244.1 g
Type
reactant
Smiles
ClCC=1N=C(SC1)C1=CC=C(C=C1)Cl
Step Four
Name
Quantity
556.1 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Five
Name
Quantity
3.4 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product is filtered off
CUSTOM
Type
CUSTOM
Details
After drying in vacuo
STIRRING
Type
STIRRING
Details
stirred for 2 hours at 35° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum
CUSTOM
Type
CUSTOM
Details
can be purified further by recrystallization from tetrahydrofuran/water (1:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC1=NC(=C(C(=C1C#N)C1=CC=C(C=C1)OCCO)C#N)SCC=1N=C(SC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.